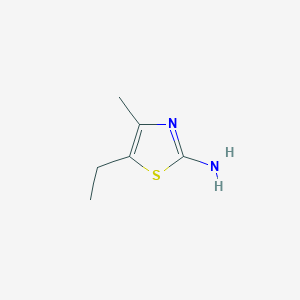

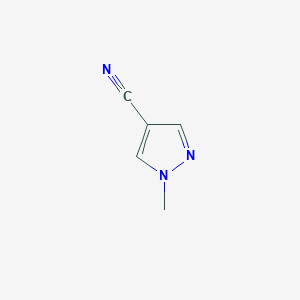

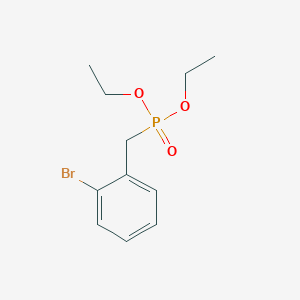

![molecular formula C11H15NO3 B1338057 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde CAS No. 27913-86-6](/img/structure/B1338057.png)

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

概要

説明

The compound 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is a Schiff base derivative, which is a class of compounds known for their diverse applications in various fields such as organic synthesis, coordination chemistry, and materials science. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, particularly aldehydes, resulting in the formation of an azomethine group (-C=N-) . These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of pharmaceuticals, including anticancer drugs .

Synthesis Analysis

The synthesis of Schiff base compounds like this compound involves the condensation reaction between an amine and an aldehyde. In the case of the related compound synthesized in paper , 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide was reacted with 2-hydroxy benzaldehyde to form the Schiff base. Similarly, paper describes the synthesis of 2-((4-substituted phenyl)amino) benzaldehyde, which is an intermediate for anticancer drugs, through a multi-step process including nucleophilic substitution, reduction, and oxidation reactions. The overall yield of this synthesis was reported to be 59.49%.

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of an azomethine group. X-ray crystallography is often used to determine the precise molecular geometry and conformation of these compounds. For instance, the related compound in paper was found to crystallize in the triclinic space group with two benzene rings and the azomethine group being practically coplanar, which is a result of intramolecular hydrogen bonding. The molecular structure and conformation of another related compound, p-[N,N-bis(2-Chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone, were described in paper , where the crystal structure revealed a thione form and specific trans-conformation.

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions due to the reactive azomethine group. They can undergo nucleophilic addition reactions, be reduced back to the corresponding amine, or be used as ligands to form complexes with metal ions. The reactivity of these compounds can be influenced by the substituents on the phenyl ring or the nature of the amine component.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases like this compound can be studied using various spectroscopic techniques, including NMR, UV-Vis, and IR spectroscopy, as well as by theoretical calculations such as density functional theory (DFT) . These studies can provide insights into the electronic structure, vibrational wavenumbers, and non-linear optical behavior of the compounds. For example, paper reports a comprehensive theoretical investigation on a similar Schiff base, providing details on its spectral properties, reactivity descriptors, and bioactivity evaluation. Additionally, the thermal stability of these compounds can be assessed through thermal analysis, as described in paper , where the title compound was stable up to 341.1°C.

科学的研究の応用

Cytotoxic Effects in Cancer Research

4-[bis(2-chloroethyl)amino]benzaldehyde derivatives were studied for their potential as anti-cancer agents. One derivative demonstrated cytotoxic effects on melanoma cells without affecting non-malignant human endothelial cells, suggesting its potential as an anti-melanoma drug candidate. This compound induces cell death primarily by necrosis, presenting an interesting avenue for cancer treatment research (Sâmia et al., 2019).

Synthesis and Characterization for Organic Chemistry

The compound has been used in various synthesis and characterization studies. For instance, it played a role in the synthesis of N-[(S,S)-3,5-bis(1-hydroxyethyl)-1,2,4-triazol-4-yl]arylimines, contributing to the field of organic chemistry (Katrizky et al., 1996).

Aggregation-Induced Emission Material

A study on 4-[bis(4-methylphenyl)amino]benzaldehyde demonstrated its utility as a new aggregation-induced emission material. This property was observed when its fluorescence color changed upon vigorous stirring and heating, indicating applications in material science and optical studies (Kurita et al., 2013).

Antiviral Bioactivities

Alpha-aminophosphonate derivatives synthesized from substituted benzaldehydes, including variants of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, exhibited moderate to good antiviral activity. This highlights its potential use in developing antiviral agents (Xu et al., 2006).

Nonlinear Optical Properties

The compound has been incorporated into polyesters to study its second-order nonlinear optical properties. These properties are crucial in the development of materials for optoelectronic applications (Ambrosanio et al., 1999).

Safety and Hazards

特性

IUPAC Name |

4-[bis(2-hydroxyethyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-7-5-12(6-8-14)11-3-1-10(9-15)2-4-11/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDDPNWGLSGZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510808 | |

| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27913-86-6 | |

| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde in the context of photorefractive materials?

A: 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, often abbreviated as BBDH, functions as a hole transport (HT) agent in photorefractive polymer systems. [] These systems typically consist of a nonlinear optical (NLO) chromophore, like those based on 2',5'-diamino-4-(dimethylamino)-4'-nitrostilbene (DDANS), and a polymer matrix. BBDH enhances the photorefractive properties by facilitating the transport of positive charges (holes) within the material upon light exposure.

Q2: How does incorporating 4-(Bis(2-hydroxyethyl)amino)benzaldehyde into polymers affect their nonlinear optical properties?

A: Research indicates that increasing the content of BBDH in DDANS-based polyamides and polyamide esters leads to a decrease in the poling efficiency of the material. [] Poling efficiency refers to the ability to align the NLO chromophores within the polymer matrix using an electric field, which is crucial for maximizing the second-order nonlinear optical properties. This suggests that BBDH, while enhancing photorefractivity, might hinder the optimal alignment of NLO chromophores, influencing the overall nonlinear optical performance.

Q3: What is the impact of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde on the thermal stability of photorefractive polymers?

A: While not directly addressed in the provided research, the incorporation of BBDH into the polymer backbone, as seen in polyamide esters, contributes to the enhanced orientational stability of the NLO chromophores. [] This means that the aligned chromophores in BBDH-containing polymers are less likely to lose their orientation over time, even at elevated temperatures below the glass transition temperature (Tg). This enhanced stability is crucial for long-term performance in applications requiring consistent nonlinear optical properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

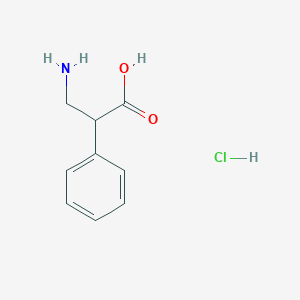

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)